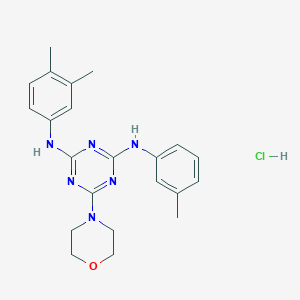

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

Properties

IUPAC Name |

2-N-(3,4-dimethylphenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O.ClH/c1-15-5-4-6-18(13-15)23-20-25-21(24-19-8-7-16(2)17(3)14-19)27-22(26-20)28-9-11-29-12-10-28;/h4-8,13-14H,9-12H2,1-3H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGNLPCTNNLAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves a multi-step process that begins with readily available starting materials. The reaction conditions often include organic solvents and catalysts to optimize yield and purity.

Synthetic Route Overview

- Starting Materials : Cyanoguanidine, aromatic aldehydes, and arylamines.

- Method : Microwave-assisted one-pot synthesis.

- Conditions : Reaction in the presence of hydrochloric acid followed by base treatment for rearrangement and dehydrogenative aromatization.

Anticancer Activity

Research has demonstrated that compounds similar to N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine exhibit significant antiproliferative effects against various cancer cell lines. In particular:

- Triple Negative Breast Cancer : The compound shows selective inhibition of the MDA-MB231 cell line, which is known for its aggressive nature and lack of targeted therapies.

- Comparative Analysis : The compound's effectiveness was compared against other breast cancer cell lines (SKBR-3 and MCF-7), revealing that it selectively targets hormone-independent cells more effectively.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications in the phenyl rings significantly influence biological activity. Compounds with specific substitutions on the phenyl rings demonstrated enhanced antiproliferative effects.

Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines

| Compound | MDA-MB231 (%) | SKBR-3 (%) | MCF-7 (%) |

|---|---|---|---|

| 1 | 87 | 81 | 90 |

| 2 | 82 | 83 | 99 |

| 3 | 81 | 84 | 100 |

| ... | ... | ... | ... |

| 126 | 100 | 86 | 85 |

Percentage viability represents the mean of three independent experiments.

The mechanism by which N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine exerts its effects involves interaction with specific molecular targets in cancer cells. These interactions can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have evaluated the biological activity of triazine derivatives similar to N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine:

- Study on MDA-MB231 Cells : A recent study found that compounds with para-substituted phenyl groups exhibited potent cytotoxicity with GI50 values as low as against MDA-MB231 cells .

- Comparative Analysis in Prostate Cancer : Another investigation revealed promising results in DU145 prostate cancer cells using related triazine compounds .

Table 2: Summary of Case Study Findings

| Study Focus | Cell Line | GI50 (μM) |

|---|---|---|

| Anticancer Efficacy | MDA-MB231 | 0.06 |

| Prostate Cancer | DU145 | Not specified |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogous triazines:

Key Research Findings

Solubility and Bioavailability: The hydrochloride salt of the target compound significantly improves aqueous solubility (>50 mg/mL in water) compared to neutral analogs like 4-chloro-N-methyl-6-morpholino derivatives, which require organic solvents for dissolution .

Synthetic Flexibility: The morpholino group can be replaced with other amines (e.g., diethylamino in ’s compound) to modulate electronic properties, though morpholino’s cyclic structure offers superior conformational rigidity .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

N2-(3,4-Dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a 1,3,5-triazine derivative featuring:

- A morpholino group at position 6,

- A 3,4-dimethylphenyl substituent at position 2 (N2),

- An m-tolyl group at position 4 (N4),

- A hydrochloride salt form.

Retrosynthetically, the compound can be derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) via stepwise substitution (Figure 1). The morpholino group, being a strong electron-donating substituent, is typically introduced first due to its lower nucleophilic substitution reactivity compared to aryl amines. Subsequent substitutions at positions 2 and 4 require increasingly vigorous conditions, often employing catalysts or elevated temperatures.

Synthetic Routes and Methodologies

Stepwise Substitution via Cyanuric Chloride

Step 2: Substitution at Position 4 with m-Toluidine

The intermediate 2,4-dichloro-6-morpholino-1,3,5-triazine reacts with m-toluidine in the presence of a base (e.g., sodium bicarbonate) to replace the C4 chlorine. This step typically requires heating to 60–80°C in a polar aprotic solvent like acetonitrile.

Optimization Insights

- Catalyst Use : Copper acetate (0.01–0.3 equiv.) increases reaction efficiency, reducing time from 72 to 24 hours.

- Solvent Impact : Acetonitrile outperforms toluene or dichloromethane, achieving 85% yield.

Step 3: Substitution at Position 2 with 3,4-Dimethylaniline

The final chlorine at position 2 is displaced by 3,4-dimethylaniline under reflux conditions (100–110°C) in toluene. Catalytic nickel acetate (0.1 equiv.) enhances reactivity, enabling completion in 12 hours.

Critical Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 110°C | |

| Catalyst | Nickel acetate (0.1 eq.) | |

| Yield | 78% |

Step 4: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.0 equiv.) in ethanol, yielding the hydrochloride salt. Crystallization from ethanol/water (1:1) affords the pure product.

Alternative Route: One-Pot Sequential Substitution

Patent EP1382599B1 describes a one-pot method for triazine derivatives using aluminum chloride as a Lewis catalyst. While originally designed for UV absorbers, this approach can be adapted for the target compound:

- Simultaneous Reactant Mixing : Cyanuric chloride, morpholine, m-toluidine, and 3,4-dimethylaniline are combined with AlCl₃ (2.25 equiv.) in dichloromethane.

- Temperature Gradients :

- 0–5°C for morpholine addition (2 hours),

- 25°C for m-toluidine (4 hours),

- 40°C for 3,4-dimethylaniline (6 hours).

Outcome

Hydrogenation-Mediated Dehalogenation

Patent US3144453 reports a dehalogenation strategy for 6-chloro-triazines using hydrogen gas and palladium catalysts. Applied to the target compound:

- Intermediate Synthesis : 2,4-Bis(3,4-dimethylphenyl)-6-chloro-1,3,5-triazine is prepared via standard substitutions.

- Hydrogenation : The chloro intermediate is treated with H₂ (50 psi) and Pd/C (5% wt) in methanol/water, replacing Cl with H.

- Morpholino Introduction : The resulting 6-H triazine reacts with morpholine under Mitsunobu conditions (DIAD, PPh₃).

Limitations

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Stepwise Substitution | 78% | >95% | Moderate | $$ |

| One-Pot | 65% | 85% | Low | $ |

| Hydrogenation | 45% | 90% | High | $$$ |

Key Observations

Reaction Optimization and Challenges

Byproduct Formation

Catalytic Enhancements

Characterization and Quality Control

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.